molecular formula C14H16N2 B1251829 N-Benzyl-4-methyl-o-phenylenediamine CAS No. 39235-93-3

N-Benzyl-4-methyl-o-phenylenediamine

Cat. No.: B1251829
CAS No.: 39235-93-3
M. Wt: 212.29 g/mol
InChI Key: BXKFJRIHXLNJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-4-methyl-o-phenylenediamine (CAS No. 39235-93-3) is an aromatic diamine derivative with the molecular formula C₁₄H₁₆N₂ and a molecular weight of 212.294 g/mol . Structurally, it features a benzyl group attached to the nitrogen of an o-phenylenediamine backbone, with an additional methyl substituent at the 4-position of the benzene ring. This compound is identified by synonyms such as JSH-21 and N1-benzyl-4-methylbenzene-1,2-diamine .

Properties

CAS No.

39235-93-3

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

1-N-benzyl-4-methylbenzene-1,2-diamine

InChI

InChI=1S/C14H16N2/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9,16H,10,15H2,1H3

InChI Key

BXKFJRIHXLNJPC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NCC2=CC=CC=C2)N

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CC=CC=C2)N

Synonyms

JSH-21
N1-benzyl-4-methylbenzene-1,2-diamine

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • This compound ’s ortho-substituted benzyl and methyl groups enhance steric hindrance compared to para-substituted analogs like N,N'-Diacetyl-1,4-phenylenediamine . This may reduce reactivity in polymerization but improve thermal stability.
    • Octylated diphenylamine (4175-37-5) has long alkyl chains, increasing hydrophobicity and making it suitable as an antioxidant in lubricants .
    • Benzenamine, 4-methoxy-N-(phenylmethylene)- (783-08-4) features a methoxy group, which could enhance electron-donating properties for applications in dye synthesis .

Functional and Application Differences

Laboratory vs. Industrial Use

  • This compound: Limited application data, but structurally similar to diamines used in polyurethane and epoxy resin synthesis.
  • Octylated diphenylamine : Widely used as an industrial antioxidant due to its radical-scavenging properties .

Thermal and Chemical Stability

  • This compound : Ortho-substitution may confer higher thermal stability than para-substituted analogs.

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